molecular formula C17H17N3O B11193759 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B11193759
M. Wt: 279.34 g/mol
InChI Key: JPFZVIICVAXYAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in high purity. The reaction conditions often include the use of solvents like water under microwave irradiation, which has been found to be effective .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield this compound derivatives with hydroxyl or carbonyl groups, while reduction might yield more saturated derivatives .

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a role in their pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C17H17N3O/c1-3-15(21)19-17-16(13-7-5-4-6-8-13)18-14-11-12(2)9-10-20(14)17/h4-11H,3H2,1-2H3,(H,19,21)

InChI Key

JPFZVIICVAXYAX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3

Origin of Product

United States

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